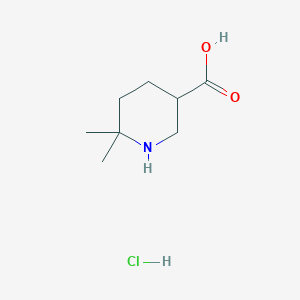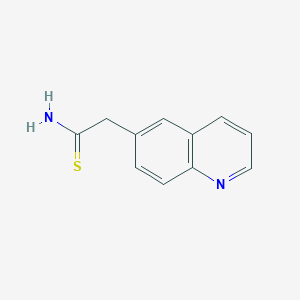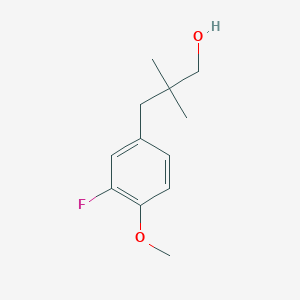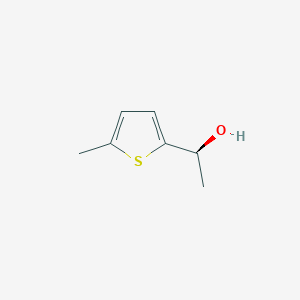![molecular formula C8H13Cl2N3O2 B13610538 methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is characterized by its imidazo[4,5-c]pyridine core, which is a fused bicyclic structure containing both pyridine and imidazole rings. The presence of the carboxylate group and the dihydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research and industrial applications.
準備方法
The synthesis of methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
科学的研究の応用
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
類似化合物との比較
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Indole derivatives: Indole-based compounds share structural similarities and are widely studied for their pharmacological properties.
Pyrazole derivatives: These compounds are known for their diverse biological activities and are used in various medicinal chemistry applications
特性
分子式 |
C8H13Cl2N3O2 |
|---|---|
分子量 |
254.11 g/mol |
IUPAC名 |
methyl (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5;;/h4,6,9H,2-3H2,1H3,(H,10,11);2*1H/t6-;;/m1../s1 |
InChIキー |
VZGPIWGYHZWSSY-QYCVXMPOSA-N |
異性体SMILES |
COC(=O)[C@H]1CC2=C(CN1)NC=N2.Cl.Cl |
正規SMILES |
COC(=O)C1CC2=C(CN1)NC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)







![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)


